A Technical Guide to (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid: A Key Building Block in Modern Drug Discovery
A Technical Guide to (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, a key heterocyclic organoboron compound, has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility is primarily showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This guide provides an in-depth overview of the properties, synthesis, and applications of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, with a focus on its role in the development of novel therapeutics.
Core Properties and Identification
The fundamental characteristics of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid are summarized in the table below, providing essential information for its handling, storage, and use in synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 1072945-86-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₈BNO₄ | [6] |
| Molecular Weight | 180.96 g/mol | [2][3] |
| Physical Form | Solid | [2][3] |
| Purity | Typically ≥98% | [2][3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |
| IUPAC Name | 6-(methoxycarbonyl)-3-pyridinylboronic acid | [3] |
Synthesis and Mechanistic Considerations
The synthesis of pyridine boronic acids, including (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, often presents challenges due to the electronic nature of the pyridine ring and the potential for instability of the boronic acid moiety. A common and effective synthetic strategy involves a lithium-halogen exchange reaction followed by borylation.
A plausible synthetic route is outlined below:
Caption: Synthetic pathway for (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid.
Experimental Protocol: Synthesis of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid
This protocol is a representative procedure based on established methods for the synthesis of pyridine boronic acids.[8][9]
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with methyl 5-bromopicolinate and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in many drug molecules.[10][11][12][13] (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid serves as a key coupling partner in these reactions, enabling the introduction of the methoxycarbonyl-substituted pyridine moiety into a target molecule.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid with an Aryl Bromide
This protocol provides a general procedure for the cross-coupling reaction.[14][15][16]
-
Reaction Setup: To a reaction vessel, add (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (1.2 eq.), the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to obtain the desired biaryl compound.
Applications in Drug Development
The pyridine moiety is a prevalent scaffold in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The introduction of a methoxycarbonyl group provides a handle for further functionalization or can act as a key pharmacophoric element. The use of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling reactions has been instrumental in the synthesis of numerous biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents.[17]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2][3]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery and development. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures containing the important pyridinyl scaffold. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and process development scientists seeking to leverage this powerful synthetic tool.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available from: [Link]
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DergiPark. New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Available from: [Link]
- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.
- Hall, D. G. (Ed.). (2011).
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Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available from: [Link]
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MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Available from: [Link]
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PubChem. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid. Available from: [Link]
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ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Available from: [Link]
- Thomas, S. P., & Aggarwal, V. K. (2009). Asymmetric Suzuki–Miyaura Coupling of Heterocycles via Rhodium-Catalysed Allylic Arylation of Racemates.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
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